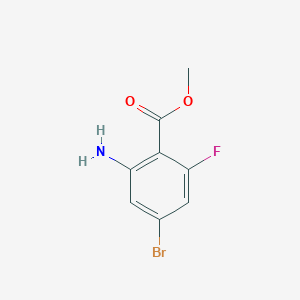

Methyl 2-amino-4-bromo-6-fluorobenzoate

Description

BenchChem offers high-quality Methyl 2-amino-4-bromo-6-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-4-bromo-6-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4-bromo-6-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMIFLUDJHVUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utility of Methyl 2-amino-4-bromo-6-fluorobenzoate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical research and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, halogenated anthranilates have emerged as particularly valuable scaffolds. This guide provides a comprehensive technical overview of Methyl 2-amino-4-bromo-6-fluorobenzoate, a trifunctionalized aromatic building block identified by the CAS number 1698028-23-7 .[1][2] We will delve into its physicochemical properties, explore a logical and field-proven synthetic approach, and illuminate its potential applications in medicinal chemistry, grounded in the principles of scientific integrity and practical utility.

Core Compound Identification and Properties

Methyl 2-amino-4-bromo-6-fluorobenzoate is a polysubstituted aniline derivative with a unique arrangement of functional groups that offer multiple avenues for synthetic elaboration. The presence of an amine, a bromine atom, and a fluorine atom on the phenyl ring, in addition to the methyl ester, makes it a highly versatile intermediate for the construction of complex heterocyclic systems and other scaffolds of pharmaceutical interest.

Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. The key properties of Methyl 2-amino-4-bromo-6-fluorobenzoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1698028-23-7 | [2] |

| Molecular Formula | C₈H₇BrFNO₂ | [2] |

| Molecular Weight | 248.05 g/mol | [2] |

| Synonyms | Benzoic acid, 2-amino-4-bromo-6-fluoro-, methyl ester | [2] |

| Storage Conditions | 4°C, protect from light | [2] |

| Purity | ≥97% (commercially available) | [2] |

Strategic Synthesis of Methyl 2-amino-4-bromo-6-fluorobenzoate

The synthesis of polysubstituted anilines often involves a carefully planned sequence of electrophilic aromatic substitution and functional group interconversion reactions. A plausible and efficient route to Methyl 2-amino-4-bromo-6-fluorobenzoate would likely start from a more readily available substituted aniline or benzoic acid derivative.

Proposed Synthetic Workflow

The following multi-step synthesis is proposed, starting from a commercially available fluorinated anthranilic acid. This approach prioritizes regiochemical control and utilizes robust and scalable reactions.

Sources

Introduction: The Strategic Value of Halogenated Anthranilates

An In-depth Technical Guide to Methyl 2-amino-4-bromo-6-fluorobenzoate

Abstract: This technical guide provides a comprehensive overview of Methyl 2-amino-4-bromo-6-fluorobenzoate, a key halogenated anthranilate intermediate. It is tailored for researchers, medicinal chemists, and professionals in drug development. The document details the compound's core physicochemical properties, including its precise molecular weight, and presents a plausible, detailed synthetic pathway with accompanying experimental protocols. Furthermore, it explores the strategic applications of this versatile building block in modern synthetic chemistry and drug discovery, underpinned by authoritative references and visual workflows to ensure scientific integrity and practical utility.

Substituted anthranilic acid derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[1] Their intrinsic structural features and diverse functional handles allow for the generation of vast compound libraries, which are essential for structure-activity relationship (SAR) studies in drug development.[1] These scaffolds are central to a wide range of pharmaceuticals, including anti-inflammatory agents, antivirals, and novel therapeutics targeting cancer and metabolic disorders.[1]

Methyl 2-amino-4-bromo-6-fluorobenzoate is a particularly valuable building block within this class. Its trifunctional nature—an amine, a methyl ester, and two distinct halogen atoms (bromine and fluorine) on an aromatic ring—offers chemists a powerful platform for controlled, sequential modifications. The strategic placement of these groups allows for orthogonal chemical transformations, such as palladium-catalyzed cross-coupling reactions at the bromine site, nucleophilic substitution or diazotization at the amine, and hydrolysis or amidation of the ester. This versatility makes it a sought-after intermediate for synthesizing complex heterocyclic systems and novel drug candidates, such as potent androgen receptor antagonists for prostate cancer therapy.[2] This guide serves to consolidate the critical technical data for this compound and provide expert insight into its synthesis and application.

Physicochemical and Molecular Properties

The precise characterization of a synthetic building block is fundamental to its effective use. The molecular weight and other physicochemical properties of Methyl 2-amino-4-bromo-6-fluorobenzoate are summarized below.

Core Molecular Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrFNO₂ | [3] |

| Molecular Weight | 248.05 g/mol | [3] |

| CAS Number | 1698028-23-7 | [3] |

| IUPAC Name | Methyl 2-amino-4-bromo-6-fluorobenzoate | [3] |

| Synonym | Benzoic acid, 2-amino-4-bromo-6-fluoro-, methyl ester | [3] |

| SMILES | O=C(OC)C1=C(F)C=C(Br)C=C1N | [3] |

Synthesis and Purification Strategy

While Methyl 2-amino-4-bromo-6-fluorobenzoate is commercially available from various suppliers, an understanding of its synthesis is crucial for process development and scale-up. A direct, regioselective bromination of a pre-existing amino-fluoro-benzoate precursor is challenging due to the powerful and sometimes conflicting directing effects of the amine and fluoro substituents.

Therefore, a more robust and controllable synthetic strategy involves a two-step sequence: 1) regioselective nucleophilic aromatic substitution (SₙAr) to install the amine, followed by 2) classical esterification. This approach provides superior control over the final substitution pattern.

Proposed Synthetic Workflow

The proposed synthesis begins with commercially available 4-Bromo-2,6-difluorobenzoic acid. The electron-withdrawing nature of the carboxylic acid and the second fluorine atom activates the C2 position for nucleophilic attack, enabling a regioselective amination. The resulting amino acid is then esterified to yield the final product.

Caption: Proposed two-step synthesis and purification workflow.

Experimental Protocol

Causality and Self-Validation: This protocol incorporates specific temperature controls, reagent stoichiometries, and analytical checkpoints (TLC, NMR) to ensure reproducibility and validation of the final product's identity and purity.

Step 1: Synthesis of 2-Amino-4-bromo-6-fluorobenzoic Acid

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-Bromo-2,6-difluorobenzoic acid (10.0 g, 42.2 mmol).

-

Reagent Addition: Add dimethyl sulfoxide (DMSO, 80 mL) and stir to dissolve. To this solution, add aqueous ammonia (28%, 25 mL, ~350 mmol, ~8 eq.) in one portion.

-

Expertise: Using a large excess of ammonia in a high-boiling polar aprotic solvent like DMSO drives the SₙAr reaction to completion and favors the desired mono-amination product.

-

-

Reaction: Heat the reaction mixture to 120 °C and maintain for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase, visualizing with UV light. The disappearance of the starting material (lower Rf) and the appearance of a new, more polar spot (higher Rf) indicates reaction progression.

-

Workup: Cool the mixture to room temperature and pour it slowly into 400 mL of ice-cold water. Acidify the aqueous solution to pH ~2 with concentrated HCl. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum at 60 °C to a constant weight. The product, 2-Amino-4-bromo-6-fluorobenzoic acid, should be obtained as an off-white solid.

Step 2: Synthesis of Methyl 2-amino-4-bromo-6-fluorobenzoate

-

Reactor Setup: To a 500 mL round-bottom flask, add the dried 2-Amino-4-bromo-6-fluorobenzoic acid from the previous step (assume ~9.5 g, 40.6 mmol).

-

Reagent Addition: Add methanol (250 mL). Cool the suspension in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid (5 mL) dropwise via an addition funnel, keeping the internal temperature below 10 °C.

-

Expertise: The Fischer-Speier esterification is an equilibrium-driven process.[2] Using methanol as the solvent provides a large excess, pushing the equilibrium towards the ester product.[4] The strong acid catalyst protonates the carbonyl oxygen, activating it for nucleophilic attack by methanol.[5]

-

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 6-8 hours.

-

Monitoring: Monitor the reaction by TLC (7:3 Hexane:Ethyl Acetate). The carboxylic acid starting material will be highly polar (baseline), while the ester product will have a significantly higher Rf value.

-

Workup: Cool the reaction mixture to room temperature and reduce the volume of methanol to ~50 mL using a rotary evaporator. Slowly pour the concentrated solution into 400 mL of an ice-cold saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Purify by recrystallization from a hot ethanol/water mixture to afford Methyl 2-amino-4-bromo-6-fluorobenzoate as a pure crystalline solid.

-

Characterization (Self-Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular ion peaks in MS would be m/z 247 and 249, corresponding to the bromine isotopes.

Applications in Synthetic Chemistry

Methyl 2-amino-4-bromo-6-fluorobenzoate is not an end-product but a versatile intermediate. Each of its functional groups serves as a handle for distinct and predictable chemical transformations, making it a valuable scaffold for building molecular diversity.

Caption: Reactivity map illustrating the utility of the title compound.

The bromine atom at the C4 position is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkynyl groups. The amino group at C2 can be acylated, alkylated, or transformed via diazotization into a wide range of other functional groups.[6] Finally, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted directly into amides. This orthogonal reactivity is a key reason for its utility in constructing complex molecular architectures.

Safety and Handling

Methyl 2-amino-4-bromo-6-fluorobenzoate should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the supplier's Safety Data Sheet (SDS) for complete hazard information, handling, and storage protocols. As a general precaution for halogenated aromatic compounds, avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from light and incompatible materials.[3]

Conclusion

Methyl 2-amino-4-bromo-6-fluorobenzoate, with a molecular weight of 248.05 g/mol , is a high-value synthetic intermediate. Its carefully arranged functional groups provide a predictable and versatile platform for advanced organic synthesis. The robust synthetic route detailed in this guide, based on established chemical principles, offers a reliable method for its preparation. For researchers in medicinal chemistry and drug discovery, this compound represents a strategic starting point for the development of novel, biologically active molecules.

References

-

Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]

-

Kaur, R., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Wolf, C., et al. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

-

PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-amino-4-bromobenzoate. Retrieved from [Link]

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

physical properties of Methyl 2-amino-4-bromo-6-fluorobenzoate

An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-4-bromo-6-fluorobenzoate

Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of Methyl 2-amino-4-bromo-6-fluorobenzoate (CAS No. 1698028-23-7). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with field-proven insights into the practical methodologies for its characterization. We delve into the causality behind its physicochemical profile, detailing experimental protocols for validation and providing a framework for its application in synthetic chemistry. The guide emphasizes the relationship between the compound's unique substitution pattern and its observable properties, offering a robust reference for laboratory use.

Introduction and Strategic Importance

Methyl 2-amino-4-bromo-6-fluorobenzoate is a substituted anthranilate derivative, a class of compounds frequently utilized as scaffolds and key intermediates in medicinal chemistry and materials science. Its strategic importance lies in the orthogonal reactivity of its functional groups: an amine for nucleophilic substitution or amide bond formation, a bromo group amenable to cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), a fluoro group for modulating electronic properties and metabolic stability, and a methyl ester that can be readily hydrolyzed or transformed.

Understanding the fundamental physical properties of this molecule is not an academic exercise; it is a prerequisite for its effective use in a research and development setting. Properties such as solubility dictate the choice of reaction solvents and purification methods, while its spectroscopic fingerprint is essential for reaction monitoring and quality control. This guide serves as a foundational document for any scientist incorporating this versatile building block into their synthetic workflows.

Core Physicochemical Properties

The physical characteristics of a compound are a direct manifestation of its molecular structure. For Methyl 2-amino-4-bromo-6-fluorobenzoate, the interplay between the aromatic ring and its diverse substituents—amino, bromo, fluoro, and methyl ester—defines its behavior in both solid and solution phases.

Summary of Key Properties

A consolidated view of the compound's properties allows for rapid assessment and planning. The following table summarizes critical data sourced from chemical suppliers and computational databases.

| Property | Value | Source / Comment |

| CAS Number | 1698028-23-7 | [1][2] |

| Molecular Formula | C₈H₇BrFNO₂ | [1] |

| Molecular Weight | 248.05 g/mol | [1] |

| Appearance | Expected to be a powder or crystalline solid, potentially pale brown to cream in color. | Based on similar compounds and supplier data.[3] |

| Melting Point | Data not available; expected for a crystalline solid. Determination is critical for purity assessment. | |

| Computed LogP | 1.957 | [1] |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 (from the amine group) | [1] |

| Rotatable Bonds | 1 (the C-C bond to the ester) | [1] |

In-Depth Property Analysis

Appearance and Morphology: While specific data is limited, analogous compounds are typically crystalline solids. The morphology of the solid-state material is crucial as it can influence dissolution rates and handling characteristics. Visual inspection and microscopy are the first steps in its characterization.

Solubility Profile: A definitive experimental solubility profile is not publicly available. However, based on its structure, a qualitative assessment can be made. The molecule possesses both polar functional groups (amine, ester) and a largely non-polar, halogenated benzene ring.

-

Aqueous Solubility: Expected to be low. While the amino group can participate in hydrogen bonding, the overall hydrophobicity imparted by the brominated ring will limit water solubility. This aligns with the classification of many organic molecules as practically insoluble.[4]

-

Organic Solubility: Expected to have good solubility in common organic solvents. Polar aprotic solvents like DMSO, DMF, and THF should readily dissolve the compound. Alcohols such as methanol and ethanol, and chlorinated solvents like dichloromethane, are also likely to be effective.[5][6] This is a direct consequence of the principle of "like dissolves like."

Octanol-Water Partition Coefficient (LogP): The computed LogP value of 1.957 suggests a moderate degree of lipophilicity.[1] This is a critical parameter in drug development, influencing a molecule's ability to cross cell membranes. A positive LogP value confirms that the compound favors a lipid environment (octanol) over an aqueous one, consistent with our solubility predictions.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of Methyl 2-amino-4-bromo-6-fluorobenzoate is achieved through a suite of standard analytical techniques. Several chemical suppliers indicate the availability of spectral data, including NMR and MS, for this compound.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl ester protons (O-CH₃) typically around 3.8-3.9 ppm, a broad singlet for the amine protons (NH₂), and signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the two protons on the benzene ring.[9] The coupling patterns of these aromatic protons will be influenced by both the fluorine and bromine atoms.

-

¹³C NMR: The carbon spectrum will corroborate the structure, showing a signal for the methyl carbon (~52 ppm), a carbonyl carbon from the ester group (~165-170 ppm), and distinct signals for the six carbons of the aromatic ring, with their chemical shifts influenced by the attached substituents.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

N-H Stretch: Two distinct peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretch: A strong, sharp absorption peak around 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group.

-

C-O Stretch: A signal in the 1100-1300 cm⁻¹ range will indicate the ester C-O bond.

-

C-F and C-Br Stretches: Absorptions for these bonds will appear in the fingerprint region, typically below 1200 cm⁻¹.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Molecular Ion Peak (M⁺): The spectrum should show a prominent molecular ion peak corresponding to the molecular weight of 248.05 g/mol .[1] A critical feature will be the isotopic pattern of bromine. Natural bromine exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br, so the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, which is a definitive signature for a monobrominated compound. Benzoic acid ester derivatives are well-characterized by mass spectrometry.[11]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the compound.[12][13] A reversed-phase column (e.g., C18) with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is a typical starting point. Purity is determined by integrating the area of the main peak relative to the total peak area, ideally with detection at multiple UV wavelengths.

Experimental Methodologies

The following protocols are presented as self-validating systems, providing a robust framework for characterizing the .

Protocol for Quantitative Solubility Determination

-

Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial. The key is to ensure solid remains undissolved, indicating a saturated solution.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: Centrifuge the vials to pellet the excess solid.

-

Sampling & Dilution: Carefully withdraw a precise aliquot of the supernatant and dilute it with a suitable solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample by a validated HPLC method against a calibration curve prepared from known concentrations of the compound.

-

Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility in units like mg/mL or µg/mL.

General Protocol for Spectroscopic Analysis

-

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

IR (ATR): Place a small amount of the solid powder directly onto the ATR crystal.

-

MS (ESI): Prepare a dilute solution (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

-

Data Acquisition: Acquire the spectra using standard instrument parameters. For NMR, this includes ¹H, ¹³C, and potentially 2D experiments like COSY or HSQC if structural ambiguity exists.

-

Data Processing & Interpretation: Process the raw data (e.g., Fourier transform for NMR and IR). Analyze the processed spectra, assigning peaks to the corresponding atoms or functional groups based on established chemical shift and frequency charts. Compare the observed molecular ion and isotopic pattern in the mass spectrum to the theoretical values.

Diagram: Standard Characterization Workflow

The logical flow for a comprehensive analysis of a novel chemical entity is depicted below. This ensures that identity, purity, and key physical properties are systematically determined.

Caption: A typical workflow for the physicochemical characterization of a chemical intermediate.

Structure-Property Relationships

The physical properties of this molecule are not arbitrary; they are a direct result of its unique substitution pattern. Understanding these relationships allows for the prediction of behavior and troubleshooting of experimental challenges.

-

Amino Group (-NH₂): As a hydrogen bond donor and weak base, it slightly increases polarity and provides a site for protonation in acidic media, which would dramatically increase aqueous solubility.

-

Fluoro Group (-F): Being highly electronegative, it withdraws electron density from the aromatic ring, influencing the acidity of the amine and the reactivity of the ring. It has a minimal steric footprint but can engage in specific intermolecular interactions.

-

Bromo Group (-Br): This large, polarizable atom contributes significantly to the molecular weight and density. It reduces solubility in polar solvents due to its hydrophobic nature but provides a key handle for synthetic transformations via organometallic chemistry.

-

Methyl Ester (-COOCH₃): This group is a hydrogen bond acceptor but lacks a donor. It contributes to the molecule's polarity and provides a site for hydrolysis back to the carboxylic acid, a common synthetic step.

Diagram: Structure-Property Influence Map

This diagram illustrates how each functional group contributes to the overall physicochemical profile of the molecule.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1698028-23-7 Cas No. | methyl 2-amino-4-bromo-6-fluorobenzoate | Matrix Scientific [matrixscientific.com]

- 3. Methyl 2-amino-4-fluorobenzoate, 97%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]

- 4. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. csnvchem.com [csnvchem.com]

- 6. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 7. 1698028-23-7|Methyl 2-amino-4-bromo-6-fluorobenzoate|BLD Pharm [bldpharm.com]

- 8. methyl 2-amino-4-bromo-6-fluorobenzoate(1698028-23-7) 1H NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Methyl 4-bromobenzoate(619-42-1) 13C NMR [m.chemicalbook.com]

- 11. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 12. fsis.usda.gov [fsis.usda.gov]

- 13. helixchrom.com [helixchrom.com]

An In-Depth Technical Guide to Methyl 2-amino-4-bromo-6-fluorobenzoate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-bromo-6-fluorobenzoate is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an amine, a bromine atom, a fluorine atom, and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of complex heterocyclic scaffolds and pharmacologically active molecules. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed examination of its synthesis. Furthermore, it explores the compound's applications as a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.

Chemical Structure and Nomenclature

Methyl 2-amino-4-bromo-6-fluorobenzoate is a substituted benzoic acid derivative. The core of the molecule is a benzene ring, which is functionalized with four different substituents.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is methyl 2-amino-4-bromo-6-fluorobenzoate .

The naming follows these prioritization rules:

-

The parent structure is identified as benzoic acid.

-

The ester functional group is given the highest priority, leading to the "benzoate" suffix. The methyl group attached to the ester oxygen is named as a prefix, "methyl".

-

The substituents on the benzene ring are then numbered to give the lowest possible locants to the principal functional groups. The ester group is at position 1.

-

The remaining substituents (amino, bromo, and fluoro) are then listed in alphabetical order as prefixes.

Chemical Structure

The two-dimensional structure of Methyl 2-amino-4-bromo-6-fluorobenzoate is depicted below.

Caption: 2D structure of Methyl 2-amino-4-bromo-6-fluorobenzoate.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-amino-4-bromo-6-fluorobenzoate is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrFNO₂ | [1] |

| Molecular Weight | 248.05 g/mol | [1] |

| CAS Number | 1698028-23-7 | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and ether; slightly soluble in water. | [3] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [2][4] |

Synthesis of Methyl 2-amino-4-bromo-6-fluorobenzoate

Proposed Synthetic Pathway

A plausible and efficient synthetic route is outlined below. The key steps involve the protection of the aniline, followed by bromination, and finally esterification.

Caption: Proposed synthetic pathway for Methyl 2-amino-4-bromo-6-fluorobenzoate.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of Methyl 2-amino-4-bromo-6-fluorobenzoate, based on established chemical transformations.

Step 1: Acetylation of 2-Amino-6-fluorobenzoic acid

-

To a stirred solution of 2-amino-6-fluorobenzoic acid in pyridine, add acetic anhydride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-cold water and acidify with concentrated HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-acetamido-6-fluorobenzoic acid.

Causality: The acetylation of the amino group is a crucial step to prevent its oxidation and to direct the subsequent bromination to the desired position on the aromatic ring. Pyridine acts as a base to neutralize the acetic acid formed during the reaction.

Step 2: Bromination of 2-Acetamido-6-fluorobenzoic acid

-

Dissolve 2-acetamido-6-fluorobenzoic acid in concentrated sulfuric acid at 0 °C.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the mixture onto crushed ice to precipitate the brominated product.

-

Filter the solid, wash thoroughly with water, and dry to obtain 2-acetamido-4-bromo-6-fluorobenzoic acid.

Causality: The acetamido group is an ortho-, para-director. With the ortho positions blocked, bromination occurs at the para position (position 4). Sulfuric acid acts as a solvent and a catalyst for the electrophilic aromatic substitution reaction.

Step 3: Hydrolysis of the Amide

-

Suspend 2-acetamido-4-bromo-6-fluorobenzoic acid in a mixture of water and concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 12-18 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The product, 2-amino-4-bromo-6-fluorobenzoic acid, will precipitate out of the solution.

-

Filter the solid, wash with water, and dry.

Causality: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the amino group to yield the desired substituted aminobenzoic acid.

Step 4: Fischer Esterification

-

To a stirred solution of 2-amino-4-bromo-6-fluorobenzoic acid in methanol, slowly add thionyl chloride at 0 °C.[5]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.[5]

-

Remove the methanol under reduced pressure.[5]

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, brine, and deionized water.[5]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Methyl 2-amino-4-bromo-6-fluorobenzoate.[5]

Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in situ generates HCl, the catalyst for the Fischer esterification. This is a highly efficient method for the esterification of carboxylic acids.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached substituents.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum, resulting in two molecular ion peaks with a mass difference of 2 Da.

Applications in Drug Development

Substituted aminobenzoic acids and their esters are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The presence of bromo and fluoro substituents in Methyl 2-amino-4-bromo-6-fluorobenzoate makes it a particularly attractive starting material for the synthesis of kinase inhibitors.[6][7][8][9][10]

Role as a Key Intermediate

The amino group can be readily transformed into various functional groups or used in coupling reactions to build complex heterocyclic systems. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further molecular diversity. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a core heterocyclic scaffold, which can be constructed using intermediates like Methyl 2-amino-4-bromo-6-fluorobenzoate. For example, related 2-aminobenzoic acid derivatives are used in the synthesis of pyrrolo[2,3-d]pyrimidines, which are potent inhibitors of various receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth.[6][7]

Caption: General scheme for the use of Methyl 2-amino-4-bromo-6-fluorobenzoate in the synthesis of kinase inhibitors.

Safety and Handling

Methyl 2-amino-4-bromo-6-fluorobenzoate should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

GHS Hazard Statements

Based on available data for similar compounds, it may be classified with the following hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Store in a locked-up place.

Conclusion

Methyl 2-amino-4-bromo-6-fluorobenzoate is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined structure and multiple functional groups allow for the construction of complex and diverse molecular architectures. A sound understanding of its synthesis, properties, and reactivity is essential for its effective utilization in the development of novel therapeutics, especially for targeting diseases like cancer through the inhibition of key cellular pathways. As research in medicinal chemistry continues to advance, the demand for such specialized intermediates is expected to grow, further highlighting the importance of this compound.

References

-

LookChem. (n.d.). Methyl 2-bromo-4-fluorobenzoate 98%. Retrieved January 6, 2026, from [Link]

- Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved January 6, 2026, from a relevant Sigma-Aldrich SDS for a similar compound.

-

Molbase. (n.d.). Methyl 2-amino-4-bromo-6-fluorobenzoate. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(13), 4813-4822.

- AK Scientific, Inc. (n.d.). Methyl 2-amino-4-bromobenzoate Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved January 6, 2026, from a relevant Fisher Scientific SDS for a similar compound.

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved January 6, 2026, from [Link]

-

PubMed. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Retrieved January 6, 2026, from [Link]

- Combi-Blocks. (2023). OT-6921 - Safety Data Sheet. Retrieved January 6, 2026, from a relevant Combi-Blocks SDS for a similar compound.

-

PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved January 6, 2026, from [Link]

- Biophysical Journal. (2021). Probing multiple enzymatic methylation events in real time with NMR spectroscopy. Biophysical Journal, 120(22), 4847-4856.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000271). Retrieved January 6, 2026, from [Link]

- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14778-14835.

-

PubMed. (2010). Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins. Retrieved January 6, 2026, from [Link]

-

DIGIBUG. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Retrieved January 6, 2026, from [Link]

-

MDPI. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved January 6, 2026, from [Link]

-

PubMed. (2015). Mass spectrometry assisted assignment of NMR resonances in reductively 13C-methylated proteins. Retrieved January 6, 2026, from [Link]

-

Frontiers. (2022). NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS. Retrieved January 6, 2026, from [Link]

- Sigma-Aldrich. (n.d.). Methyl-2-amino-4-bromobenzoate. Retrieved January 6, 2026, from a relevant Sigma-Aldrich product page.

-

NIH. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved January 6, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. aksci.com [aksci.com]

- 3. csnvchem.com [csnvchem.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. digibug.ugr.es [digibug.ugr.es]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Methyl 2-amino-4-bromo-6-fluorobenzoate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a cornerstone of efficient process development, formulation, and purification in the pharmaceutical industry. This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 2-amino-4-bromo-6-fluorobenzoate, a substituted aromatic compound of interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document establishes a predictive framework based on the molecule's structural attributes and furnishes a detailed experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical methodologies for characterizing the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs numerous aspects of pharmaceutical development. For a key intermediate like Methyl 2-amino-4-bromo-6-fluorobenzoate, understanding its solubility profile is paramount for:

-

Reaction Optimization: Selecting an appropriate solvent that dissolves reactants to a suitable concentration is crucial for achieving optimal reaction kinetics and yield.

-

Crystallization and Purification: The choice of solvent system is critical for developing efficient crystallization processes to isolate the compound in a high state of purity and with the desired polymorphic form.

-

Formulation: For downstream applications, knowledge of solubility in various excipients and solvent systems is essential for formulating stable and bioavailable drug products.

-

Analytical Method Development: The selection of mobile phases in chromatographic techniques like HPLC and UPLC is directly dependent on the solubility of the analyte.

This guide will delve into the theoretical considerations for predicting the solubility of Methyl 2-amino-4-bromo-6-fluorobenzoate and provide a robust experimental framework for its quantitative measurement.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[1] Let's analyze the structural features of Methyl 2-amino-4-bromo-6-fluorobenzoate and their anticipated influence on its solubility in organic solvents.

Molecular Structure:

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety, which generally contributes to better solubility in nonpolar organic solvents.[1][2]

-

Amino Group (-NH2): The primary amine group is polar and capable of acting as a hydrogen bond donor.[3][4] This functional group can enhance solubility in polar protic solvents like alcohols.[4][5] However, the basicity of this aromatic amine is reduced due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system.[2][3]

-

Ester Group (-COOCH3): The methyl ester group is polar and can act as a hydrogen bond acceptor. This group contributes to solubility in polar aprotic solvents.

-

Halogen Substituents (-Br, -F): The bromine and fluorine atoms are electronegative and contribute to the overall polarity of the molecule. Fluorine substitution, in particular, can modulate physicochemical properties such as lipophilicity and metabolic stability.[6]

-

Intramolecular Hydrogen Bonding: The ortho-positioning of the amino and ester groups may allow for intramolecular hydrogen bonding, which can slightly reduce the availability of these groups for intermolecular interactions with the solvent, potentially lowering solubility in some polar solvents.

Predicted Solubility Profile:

Based on this structural analysis, we can predict the following general solubility trends for Methyl 2-amino-4-bromo-6-fluorobenzoate:

-

High Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF), which can effectively solvate the polar functional groups. Also, good solubility is anticipated in chlorinated solvents like Dichloromethane (DCM) and Chloroform.

-

Moderate Solubility: Expected in alcohols like Methanol, Ethanol, and Isopropanol, where hydrogen bonding interactions can occur.[4][5]

-

Low to Negligible Solubility: Expected in nonpolar aliphatic hydrocarbon solvents such as Hexane and Heptane, due to the overall polar nature of the molecule. Solubility in water is also expected to be very low due to the large hydrophobic aromatic ring.[5]

Experimental Determination of Solubility

While theoretical predictions provide a useful starting point, empirical determination is essential for obtaining accurate quantitative solubility data. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[7]

Materials and Equipment

-

Methyl 2-amino-4-bromo-6-fluorobenzoate (analytical standard)

-

A range of organic solvents (HPLC grade or equivalent purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Vortex mixer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 2-amino-4-bromo-6-fluorobenzoate to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Concentration Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of Methyl 2-amino-4-bromo-6-fluorobenzoate in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Workflow for Experimental Solubility Determination

Caption: Experimental workflow for determining the equilibrium solubility of Methyl 2-amino-4-bromo-6-fluorobenzoate.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data

The following table provides a template for recording the solubility data of Methyl 2-amino-4-bromo-6-fluorobenzoate in various organic solvents at a specified temperature.

| Solvent Class | Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) at 25 °C |

| Polar Aprotic | Dimethylformamide (DMF) | 6.4 | 36.7 | Experimental Data |

| Dimethyl sulfoxide (DMSO) | 7.2 | 46.7 | Experimental Data | |

| Acetonitrile | 5.8 | 37.5 | Experimental Data | |

| Tetrahydrofuran (THF) | 4.0 | 7.6 | Experimental Data | |

| Polar Protic | Methanol | 5.1 | 32.7 | Experimental Data |

| Ethanol | 4.3 | 24.5 | Experimental Data | |

| Isopropanol | 3.9 | 19.9 | Experimental Data | |

| Chlorinated | Dichloromethane (DCM) | 3.1 | 9.1 | Experimental Data |

| Chloroform | 4.1 | 4.8 | Experimental Data | |

| Nonpolar | Toluene | 2.4 | 2.4 | Experimental Data |

| Hexane | 0.1 | 1.9 | Experimental Data |

Influence of Temperature

The solubility of solids in liquids is generally temperature-dependent. For most organic compounds, solubility increases with increasing temperature. It is therefore recommended to determine the solubility at different temperatures relevant to the intended application (e.g., 0 °C, 25 °C, and 40 °C). This data can be used to construct a solubility curve, which is valuable for designing crystallization processes.

Factors Influencing Solubility

Several factors beyond the choice of solvent can influence the measured solubility of Methyl 2-amino-4-bromo-6-fluorobenzoate:

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is crucial to characterize the solid form used in the solubility determination.

-

pH: For ionizable compounds, the pH of the aqueous phase can significantly impact solubility.[8] While this is more relevant for aqueous solubility, it can also be a factor in protic organic solvents.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. Using materials of high purity is essential for obtaining accurate data.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of Methyl 2-amino-4-bromo-6-fluorobenzoate in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can generate the critical data needed to support process development, formulation, and analytical activities. The methodologies and principles outlined herein are broadly applicable to the characterization of other novel chemical entities within the drug development pipeline.

References

- Quora. (2018, March 30). Are amines soluble in organic solvents?

- LibreTexts. (2020, March 4). Amines and Heterocycles.

- Lumen Learning. Properties of amines | Organic Chemistry II.

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Organic Chemistry II. (n.d.).

- Amine compounds. (n.d.).

- LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- Methyl 2-bromo-4-fluorobenzo

- Experiment 1 Solubility of Organic Compounds. (n.d.). Scribd.

- LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups.

- BenchChem. (2025). Solubility Profile of 5-Cyclopropyl-2-fluorobenzoic Acid in Organic Solvents: A Technical Guide.

- PubChem.

- Sigma-Aldrich. 4-Fluorobenzoic acid.

- Methyl 2-bromo-4-fluorobenzo

- PubChem.

- Sodium Benzo

- Reddit. (2016, September 19).

- ChemFun.

- BLD Pharm.

- LibreTexts. (2025, October 3). Chapter 17.

- Wikipedia. 4-Fluorobenzoic acid.

- ScholarWorks @ UTRGV. (2023, September 20).

- Quora. (2017, January 23).

- ResearchGate. The solubility of benzoic acid in seven solvents.

- ZIO. (2025, December 2).

- Sigma-Aldrich.

- ChemScene.

Sources

- 1. quora.com [quora.com]

- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data for Methyl 2-amino-4-bromo-6-fluorobenzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of Methyl 2-amino-4-bromo-6-fluorobenzoate (CAS 1698028-23-7), a key intermediate in pharmaceutical synthesis. A thorough search of scientific literature and chemical databases was conducted to collate and analyze its spectroscopic data. However, despite extensive efforts, publicly available experimental spectra for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) could not be located. Chemical suppliers list the compound and indicate the availability of such data, but do not publicly disclose the spectra. This guide, therefore, outlines the expected spectroscopic characteristics based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Furthermore, it provides detailed, best-practice protocols for acquiring this data, intended to serve as a practical resource for researchers working with this and related molecules.

Introduction: The Significance of Spectroscopic Characterization

Methyl 2-amino-4-bromo-6-fluorobenzoate is a substituted anthranilate derivative. The unique arrangement of its functional groups—an amine, a bromine atom, a fluorine atom, and a methyl ester on a benzene ring—makes it a versatile building block in the synthesis of complex heterocyclic compounds, which are often explored for their therapeutic potential.

Accurate structural elucidation and purity assessment are paramount in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. Each technique provides a unique fingerprint of the molecule, revealing information about its atomic connectivity, functional groups, and overall structure. The causality behind employing a suite of spectroscopic methods lies in their complementary nature; what one technique may leave ambiguous, another can often clarify, leading to an unassailable structural confirmation.

Predicted Spectroscopic Data and Interpretation

While experimental data is not publicly available, we can predict the key spectroscopic features of Methyl 2-amino-4-bromo-6-fluorobenzoate based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit the following key signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.8 - 7.2 | Doublet | 1H | H-5 | The proton at position 5 is expected to be a doublet due to coupling with the fluorine atom at position 6. The electron-donating amino group will shield this proton, shifting it upfield. |

| ~ 7.3 - 7.6 | Doublet of doublets | 1H | H-3 | The proton at position 3 will be split by the adjacent fluorine and bromine atoms, resulting in a doublet of doublets. |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on concentration and solvent. |

| ~ 3.9 | Singlet | 3H | -OCH₃ | The methyl ester protons are in a distinct chemical environment and will appear as a sharp singlet. |

Diagram: Molecular Structure and Proton Assignments

Caption: Structure of Methyl 2-amino-4-bromo-6-fluorobenzoate with proton numbering.

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals corresponding to each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 - 170 | C=O | The carbonyl carbon of the ester will be in the typical downfield region. |

| ~ 150 - 160 (d) | C-F | The carbon directly attached to the highly electronegative fluorine atom will be significantly downfield and will appear as a doublet due to C-F coupling. |

| ~ 145 - 155 | C-NH₂ | The carbon bearing the amino group will be deshielded. |

| ~ 110 - 135 (m) | Aromatic C-H & C-Br | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the surrounding substituents. The carbon attached to bromine will be in the lower end of this range. |

| ~ 52 | -OCH₃ | The methyl ester carbon will appear as a sharp signal in the upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) |

| ~ 1700 | C=O stretch | Ester Carbonyl |

| 1500 - 1600 | C=C stretch | Aromatic Ring |

| 1200 - 1300 | C-O stretch | Ester |

| 1000 - 1100 | C-F stretch | Aryl Fluoride |

| 500 - 600 | C-Br stretch | Aryl Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The exact mass of Methyl 2-amino-4-bromo-6-fluorobenzoate (C₈H₇BrFNO₂) is approximately 247.97 g/mol . Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z [M]⁺ and [M+2]⁺.

-

Key Fragmentation Patterns: Common fragmentation would involve the loss of the methoxy group (-OCH₃) to give a fragment at [M-31]⁺, and the loss of the entire ester group (-COOCH₃) to give a fragment at [M-59]⁺.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, ensuring the acquisition of high-quality, reproducible spectroscopic data.

NMR Data Acquisition Workflow

Caption: A standardized workflow for acquiring high-quality NMR data.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Methyl 2-amino-4-bromo-6-fluorobenzoate.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock onto the deuterium signal of the solvent.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 16) should be co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (>1024) is required.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift axis using the TMS signal (0.00 ppm for ¹H) and the solvent signal (77.16 ppm for CDCl₃ in ¹³C).

-

Integrate the signals in the ¹H NMR spectrum and determine their multiplicities and coupling constants.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry Protocol

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Ionization:

-

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺.

-

Electron ionization (EI) can also be used and will provide more extensive fragmentation information.

-

-

Data Acquisition:

-

Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500).

-

For more detailed structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce and analyze fragmentation.

-

Conclusion and Future Outlook

While a definitive experimental dataset for Methyl 2-amino-4-bromo-6-fluorobenzoate is not publicly accessible at the time of this writing, this guide provides a robust framework for its spectroscopic characterization. The predicted data and detailed protocols offer a solid foundation for researchers to confirm the identity and purity of this important synthetic intermediate. It is anticipated that as this compound is utilized in more published synthetic routes, its full experimental spectroscopic data will become available in the scientific literature, allowing for a direct comparison with the predictions outlined herein.

References

As no direct experimental data was found in publicly available literature, a formal reference list of sources for the spectroscopic data cannot be provided. The predicted values and interpretations are based on fundamental principles of NMR, IR, and MS spectroscopy, which are detailed in standard organic chemistry and spectroscopy textbooks. The information regarding the existence and CAS number of the compound was collated from various chemical supplier websites, including but not limited to ChemScene and BLD Pharm.

The Commercial Landscape of Methyl 2-amino-4-bromo-6-fluorobenzoate: A Technical Guide for Researchers

Introduction

Methyl 2-amino-4-bromo-6-fluorobenzoate, with CAS number 1698028-23-7, is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring an amino group, a bromine atom, and a fluorine atom on a benzoic acid methyl ester scaffold, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a range of chemical transformations, making it a valuable precursor in the development of novel therapeutic agents and other specialized chemicals. This in-depth technical guide provides a comprehensive overview of its commercial availability, synthesis, physicochemical properties, and applications, with a focus on empowering researchers and drug development professionals to effectively utilize this compound in their work.

Physicochemical Properties

Methyl 2-amino-4-bromo-6-fluorobenzoate is a solid at room temperature and should be stored at 4°C, protected from light.[1] Its key physicochemical properties are summarized in the table below. The calculated Topological Polar Surface Area (TPSA) of 52.32 Ų and a LogP of 1.957 suggest that this molecule possesses favorable characteristics for drug-likeness, balancing solubility and permeability.[1]

| Property | Value | Source |

| CAS Number | 1698028-23-7 | [1] |

| Molecular Formula | C₈H₇BrFNO₂ | [1] |

| Molecular Weight | 248.05 g/mol | [1] |

| Purity | ≥97% | [1] |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | [1] |

| LogP | 1.957 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Commercial Availability

Methyl 2-amino-4-bromo-6-fluorobenzoate is commercially available from a number of specialized chemical suppliers. Researchers can procure this building block in various quantities, from milligrams to kilograms, to support projects from early-stage discovery to process development. When sourcing this compound, it is crucial to obtain the Safety Data Sheet (SDS) from the supplier to ensure proper handling and storage.

Table of Commercial Suppliers:

| Supplier | Purity | Available Quantities |

| ChemScene | ≥97% | Inquire for details |

| Matrix Scientific | Inquire for details | Inquire for details |

| Reagentia | Inquire for details | 100 mg, 250 mg, 1 g, 5 g |

| BLD Pharm | Inquire for details | Inquire for details |

Synthesis and Manufacturing

Step 1: Synthesis of 2-Amino-4-bromo-6-fluorobenzoic Acid

A common route to synthesize substituted aminobenzoic acids is through the oxidative cleavage of a corresponding isatin derivative. This method is well-documented and offers a reliable pathway to the desired carboxylic acid precursor.

Experimental Protocol:

-

To a solution of 6-bromo-7-fluoroisatin in an aqueous solution of sodium hydroxide at 0°C, slowly add a solution of hydrogen peroxide (30%).

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent such as sodium sulfite.

-

Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the 2-amino-4-bromo-6-fluorobenzoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification to Methyl 2-amino-4-bromo-6-fluorobenzoate

The final step involves the esterification of the synthesized carboxylic acid. A common and effective method for this transformation, especially for sterically hindered benzoic acids, is the use of a methylating agent in the presence of a base.[2]

Experimental Protocol:

-

Suspend 2-amino-4-bromo-6-fluorobenzoic acid in a suitable solvent such as acetone or dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate, to the suspension.

-

Add a methylating agent, such as methyl iodide, to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain Methyl 2-amino-4-bromo-6-fluorobenzoate.

Reactivity and Applications in Drug Discovery

The trifunctional nature of Methyl 2-amino-4-bromo-6-fluorobenzoate makes it a highly versatile building block for the synthesis of a wide range of complex molecules.

Reactions at the Amino Group

The amino group can readily undergo acylation, sulfonylation, and diazotization reactions, allowing for the introduction of diverse functionalities. For instance, reaction with phosgene or a phosgene equivalent can lead to the formation of an isocyanate, a key intermediate for the synthesis of ureas and carbamates.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of biaryl and other complex scaffolds often found in kinase inhibitors and other targeted therapies.

Synthesis of Heterocyclic Scaffolds

Substituted anthranilic acids and their esters are well-established precursors for the synthesis of a variety of heterocyclic systems, including quinazolinones, benzodiazepines, and acridones. These scaffolds are prevalent in many approved drugs and clinical candidates. The presence of the fluorine and bromine atoms in Methyl 2-amino-4-bromo-6-fluorobenzoate can be exploited to modulate the physicochemical and pharmacological properties of the resulting heterocyclic compounds.

Analytical Characterization

The identity and purity of Methyl 2-amino-4-bromo-6-fluorobenzoate are typically confirmed using a suite of analytical techniques. While specific spectral data should be requested from the supplier, the following outlines the expected characterization data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the fluorine and bromine substituents.

-

¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound by separating it from any impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-amino-4-bromo-6-fluorobenzoate. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal. General safety practices include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Methyl 2-amino-4-bromo-6-fluorobenzoate is a commercially available and highly valuable building block for researchers in drug discovery and development. Its trifunctional nature provides a rich platform for chemical diversification, enabling the synthesis of complex and novel molecular entities. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower scientists to effectively leverage this compound in their pursuit of new medicines and other advanced materials.

References

- Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes". Royal Society of Chemistry. [Link]

- Supporting Information for "Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2". Royal Society of Chemistry. [Link]

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. University at Buffalo. [Link]diazenyl)%20benzoate.pdf)

- Methyl 2-amino-4-bromo-6-fluorobenzoate (CAS/ID No. 1698028-23-7). Reagentia. [Link]

- Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. ResearchGate. [Link]

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Methyl 4-bromobenzoate - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

- Methyl 2-amino-4-bromo-3-fluorobenzoate | C8H7BrFNO2 | CID 118513566. PubChem. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Methyl 2-amino-4-bromo-6-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling procedures for Methyl 2-amino-4-bromo-6-fluorobenzoate. As a crucial building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents, a thorough understanding of its properties and associated hazards is paramount to ensuring a safe and effective research environment. This document moves beyond a simple recitation of safety data, offering practical insights and the scientific rationale behind each procedural recommendation.

Compound Profile and Hazard Identification

Methyl 2-amino-4-bromo-6-fluorobenzoate is a halogenated aromatic amine and ester. Its specific functional groups contribute to its reactivity and its toxicological profile.

| Property | Value | Source |

| CAS Number | 1698028-23-7 | [1][2] |

| Molecular Formula | C₈H₇BrFNO₂ | [1][2] |

| Molecular Weight | 248.05 g/mol | [1][2] |

| Appearance | Typically a solid or powder | [3] |

A comprehensive hazard assessment based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals has identified this compound as an irritant. The primary hazards are summarized below.

| GHS Pictogram | Signal Word | Hazard Class & Statement |

| Warning | H315: Causes skin irritation. [1][3] H319: Causes serious eye irritation. [1][3] H335: May cause respiratory irritation. [1][3] |

The causality behind these classifications lies in the compound's chemical nature. The presence of bromine and fluorine atoms on the benzene ring, coupled with the amino group, can lead to interactions with biological macromolecules. Upon contact with skin or eyes, the compound can disrupt cell membranes, leading to inflammation, redness, and pain. Inhaled dust can similarly irritate the mucosal linings of the respiratory tract.

The Hierarchy of Controls: A Self-Validating System for Safety